1-{5-[(2-chloro-8-methylquinolin-3-yl)methyl]-3-phenyl-4,5-dihydro-1H-pyrazol-1-yl}propan-1-one
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Overview
Description
1-{5-[(2-chloro-8-methylquinolin-3-yl)methyl]-3-phenyl-4,5-dihydro-1H-pyrazol-1-yl}propan-1-one is a complex organic compound that belongs to the class of quinoline derivatives. Quinoline derivatives are known for their wide range of biological activities and are used in various fields such as medicine, agriculture, and materials science. This compound, in particular, has garnered interest due to its potential pharmacological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-{5-[(2-chloro-8-methylquinolin-3-yl)methyl]-3-phenyl-4,5-dihydro-1H-pyrazol-1-yl}propan-1-one typically involves multi-step reactions starting from readily available starting materials. One common synthetic route involves the following steps:
Formation of the Quinoline Core: The quinoline core can be synthesized through the Skraup synthesis, which involves the condensation of aniline with glycerol and sulfuric acid in the presence of an oxidizing agent such as nitrobenzene.
Chlorination and Methylation: The quinoline core is then chlorinated and methylated to introduce the 2-chloro-8-methyl substituents.
Formation of the Pyrazole Ring: The pyrazole ring is formed by reacting the chlorinated quinoline derivative with phenylhydrazine under basic conditions.
Final Coupling: The final step involves coupling the pyrazole derivative with propan-1-one under acidic conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification systems to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
1-{5-[(2-chloro-8-methylquinolin-3-yl)methyl]-3-phenyl-4,5-dihydro-1H-pyrazol-1-yl}propan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form quinoline N-oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to reduce the quinoline ring.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chloro substituent, using nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Ammonia or primary amines in ethanol.
Major Products
Oxidation: Quinoline N-oxides.
Reduction: Reduced quinoline derivatives.
Substitution: Amino or thioquinoline derivatives.
Scientific Research Applications
1-{5-[(2-chloro-8-methylquinolin-3-yl)methyl]-3-phenyl-4,5-dihydro-1H-pyrazol-1-yl}propan-1-one has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as an antimicrobial, anticancer, and anti-inflammatory agent.
Biological Studies: It is used in studies related to enzyme inhibition, particularly targeting kinases and other enzymes involved in disease pathways.
Material Science: The compound is explored for its potential use in organic electronics and as a precursor for the synthesis of advanced materials.
Mechanism of Action
The mechanism of action of 1-{5-[(2-chloro-8-methylquinolin-3-yl)methyl]-3-phenyl-4,5-dihydro-1H-pyrazol-1-yl}propan-1-one involves its interaction with specific molecular targets:
Enzyme Inhibition: The compound inhibits enzymes such as kinases by binding to their active sites, thereby blocking their activity.
DNA Intercalation: It can intercalate into DNA, disrupting the replication and transcription processes, which is particularly useful in anticancer applications.
Receptor Binding: The compound can bind to specific receptors, modulating their activity and leading to therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
Chloroquine: A well-known quinoline derivative used as an antimalarial drug.
Camptothecin: A quinoline alkaloid with potent anticancer properties.
Quinoline N-oxides: Oxidized derivatives of quinoline with various biological activities.
Uniqueness
1-{5-[(2-chloro-8-methylquinolin-3-yl)methyl]-3-phenyl-4,5-dihydro-1H-pyrazol-1-yl}propan-1-one is unique due to its combined quinoline and pyrazole structures, which confer a distinct set of biological activities and chemical reactivity. This dual structure allows it to interact with multiple molecular targets, making it a versatile compound for various applications.
Properties
IUPAC Name |
1-[3-[(2-chloro-8-methylquinolin-3-yl)methyl]-5-phenyl-3,4-dihydropyrazol-2-yl]propan-1-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22ClN3O/c1-3-21(28)27-19(14-20(26-27)16-9-5-4-6-10-16)13-18-12-17-11-7-8-15(2)22(17)25-23(18)24/h4-12,19H,3,13-14H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NUFXYURQMVUKEC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)N1C(CC(=N1)C2=CC=CC=C2)CC3=CC4=CC=CC(=C4N=C3Cl)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22ClN3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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